sarcotoxin IIA
Description
Properties
CAS No. |
105430-42-0 |
|---|---|
Molecular Formula |
C17H37N7O3 |
Synonyms |
sarcotoxin IIA |
Origin of Product |
United States |
Molecular Classification and Structural Biology of Sarcotoxin Iia
Sarcotoxin II Family: Homologues and Diversity
The sarcotoxin II family comprises several structurally related proteins, including sarcotoxin IIA, IIB, and IIC. These proteins are induced in the hemolymph of Sarcophaga peregrina larvae in response to injury of the body wall nih.govmsptm.orgacs.org.
Identification and Purification of this compound, IIB, and IIC
This compound, IIB, and IIC were purified to homogeneity from the hemolymph of third instar larvae of Sarcophaga peregrina following induction by injury nih.govacs.org. Early studies involved the injection of a suspension of Escherichia coli, but it was later found that simple pricking of the larval body wall was sufficient to induce these antibacterial proteins acs.org. Purification techniques have included methods such as reversed-phase high-performance liquid chromatography (HPLC) acs.org.
Primary Structure Similarity and Variations Among Homologues
This compound, IIB, and IIC exhibit almost identical primary structures nih.govacs.org. Analysis of a gene cluster for sarcotoxin II revealed three genes forming a tandem array with high similarity in their putative amino acid sequences, with the exception of a deletion in one of them nih.govnih.gov. An antibody raised against this compound was found to cross-react with sarcotoxin IIB and IIC, indicating common antigenicity and close structural relationships among the homologues nih.govacs.orgresearchgate.net.
While the exact primary sequences for this compound, IIB, and IIC were not fully detailed in the provided snippets, it is noted that they are structurally related proteins nih.govnih.govontosight.aicu.edu.eguniprot.org. Sarcotoxin I, a different family of antibacterial proteins from Sarcophaga peregrina, consists of three proteins (IA, IB, and IC) with almost identical primary structures, differing by only 2-3 amino acid residues nih.gov. This highlights a common theme of closely related variants within insect antibacterial protein families.
Structural Characteristics and Categorization
This compound possesses distinct structural characteristics that place it within a specific category of antimicrobial peptides.
Classification as a Glycine-Rich Antimicrobial Peptide (AMP)
This compound is classified as a glycine-rich antimicrobial peptide (AMP) cu.edu.egmdpi.comfrontiersin.orgnih.govroyalsocietypublishing.orgnih.govvliz.be. Glycine-rich peptides are found in various insect species and are characterized by a high content of glycine (B1666218) residues cu.edu.egmdpi.comfrontiersin.org. The high glycine content, along with alanine, is a notable feature of the amino acid composition of this compound acs.org. Glycine-rich AMPs are a diverse group, varying in size, but sharing the common feature of a significant percentage of glycine residues (typically 10-22%) frontiersin.org. This high glycine content can influence their tertiary structure and mode of action frontiersin.org.
Comparative Analysis with Attacin-Like Proteins
Sarcotoxin II proteins are considered to belong, in part, to the attacin gene family and are described as attacin-like molecules cu.edu.egmdpi.comresearchgate.netnih.goveje.czbiologiq.nleje.cz. Attacins are another class of glycine-rich antibacterial proteins first discovered in the cecropia moth (Hyalophora cecropia) mdpi.comnih.gov. Similarities between attacins and sarcotoxin II are mainly evident within specific protein domains, suggesting a possible evolutionary relationship from a single ancestral exon mdpi.com. This compound, like attacins, is primarily active against Gram-negative bacteria cu.edu.egnih.govbiologiq.nlasm.org. Both this compound and attacin have been shown to affect the morphology of bacterial cells and have limited effect on non-growing bacteria asm.orgnih.gov. Attacins are known to inhibit the synthesis of outer membrane proteins in Escherichia coli asm.org.
Macromolecular Dimensions (e.g., Molecular Mass)
The sarcotoxin II proteins, including this compound, IIB, and IIC, have a molecular mass of approximately 24,000 Da (24 kDa) nih.govacs.orgcu.edu.egnih.govresearchgate.net. This is significantly higher than the molecular mass of sarcotoxin I (around 4 kDa) nih.govnih.gov. Attacins, with which sarcotoxin II shares similarities, also have molecular masses exceeding 20 kDa, typically ranging from 20-23 kDa cu.edu.egnih.gov. Glycine-rich peptides in general can have molecular weights ranging up to 30 kDa mdpi.comresearchgate.net.
Here is a summary table of the molecular mass of Sarcotoxin II family members:
| Protein | Molecular Mass (approx.) | Source Organism |
| This compound | 24 kDa | Sarcophaga peregrina |
| Sarcotoxin IIB | 24 kDa | Sarcophaga peregrina |
| Sarcotoxin IIC | 24 kDa | Sarcophaga peregrina |
Note: This table is generated based on the provided text snippets.
Distinctive Amino Acid Composition (e.g., Proline Residue Content)
This compound exhibits a distinctive amino acid composition, notably a high percentage of proline residues. Research indicates that this compound contains 46% proline residues. researchgate.net This high proline content is a characteristic feature, particularly within its N-terminal proline-rich domain, which shows significant sequence similarities (47%) with other proline-rich antimicrobial peptides like MPAC, drosocin (B118338), and heliocin. researchgate.net While the search results mention a proline-arginine-rich peptide (PR-39) with a high proline content (49 mol%), this is a different peptide from pig intestine and serves as an example of the significance of proline in some AMPs iiitd.edu.in.
Implications of Post-Translational Modifications (e.g., Threonine Residues Aligned with O-Glycosylation Sites)
Post-translational modifications (PTMs) play a crucial role in diversifying protein function and can significantly alter a protein's activity, stability, and interaction capabilities. chomixbio.comthermofisher.com O-glycosylation is a common type of PTM where sugar molecules are attached to the oxygen atom of serine or threonine residues. chomixbio.comwikipedia.org
In this compound, a specific threonine residue (Thr-11) is noted as being aligned with the site of O-glycosylation found in related peptides such as drosocin and heliocin. researchgate.net In drosocin, O-glycosylation at threonine 11 is a modification that enhances its antimicrobial activity. researchgate.net This suggests a potential for O-glycosylation at this conserved threonine site in this compound, which could have implications for its activity or other biological properties, similar to what is observed in related AMPs. researchgate.net O-glycosylation on serine and threonine residues can influence cellular uptake and interaction with intracellular targets, such as the ribosome. researchgate.net
Conformational Aspects and Interacting States (inferred from related AMPs)
While direct detailed information on the conformational aspects and interacting states of this compound is limited in the provided search results, inferences can be drawn from studies on related antimicrobial peptides (AMPs). AMPs often undergo conformational changes upon interaction with bacterial membranes, which is crucial for their activity. explorationpub.comexplorationpub.com These interactions are primarily driven by electrostatic forces between the positively charged AMPs and the negatively charged microbial surfaces. nih.govexplorationpub.com
Some AMPs, like cecropins and sarcotoxin IA, are known to adopt alpha-helical structures, particularly in hydrophobic environments or upon interaction with membranes. entomoljournal.comnih.gov For instance, sarcotoxin IA displays an N-terminal amphipathic alpha-helix and a more hydrophobic C-terminal alpha helix joined by a hinge region. entomoljournal.comnih.gov The interaction with lipid membranes can induce a transition from a disordered structure in aqueous solution to a more ordered conformation, such as an alpha-helix. explorationpub.com
Genetics and Transcriptional Regulation of Sarcotoxin Iia
Gene Organization and Genomic Context
The genes encoding sarcotoxin II proteins, including sarcotoxin IIA, are organized in a specific manner within the Sarcophaga peregrina genome.
Characterization of the Sarcotoxin II Gene Cluster
Studies have revealed that the genes for sarcotoxin II proteins are located within a gene cluster. This cluster contains multiple sarcotoxin II genes, indicating a potential for coordinated expression of these related antibacterial peptides. Analysis of this gene cluster has been instrumental in understanding the genetic basis of the sarcotoxin II family. nih.govnii.ac.jp
Tandem Array Arrangement and Intergenic Regions
The sarcotoxin II genes within the cluster are arranged in a tandem array. This means that multiple copies of the genes are located one after another on the chromosome. These tandemly arranged genes are separated by intergenic regions, which are the stretches of DNA between the coding sequences. In the case of the sarcotoxin II gene cluster, these intervals have been estimated to be approximately 2 kilobases (kb) in length. nih.govnih.gov Intergenic regions can contain regulatory elements that influence the transcription of the neighboring genes. researchgate.netmdpi.com
Transcriptional Orientation of Sarcotoxin II Gene Members
Within the tandem array of the sarcotoxin II gene cluster, the transcriptional orientation of the gene members is not uniformly the same. While many genes in a tandem array might be transcribed in the same direction, analysis of the sarcotoxin II cluster has shown that at least one of the genes is oriented in the opposite strand relative to others. nih.govnih.govimgt.org This differing orientation can have implications for the regulatory mechanisms controlling the expression of the entire cluster.
Gene Cloning, Sequencing, and Molecular Characterization
Molecular techniques have been crucial in elucidating the precise structure and characteristics of the this compound gene and its product.
cDNA Isolation and Sequence Determination
The molecular cloning and sequencing of cDNA for this compound were significant steps in its characterization. cDNA, which is synthesized from messenger RNA (mRNA), provides the coding sequence of the mature protein without the introns present in the genomic DNA. Isolation and sequencing of this compound cDNA allowed researchers to determine the complete amino acid sequence of the protein. jst.go.jpebi.ac.ukdntb.gov.uacapes.gov.bracs.org This sequence information is vital for understanding the protein's structure, function, and evolutionary relationships.
Inducible Gene Expression Mechanisms
The expression of this compound is inducible, meaning its production is significantly increased in response to specific stimuli, particularly bacterial infection or injury. This inducible expression is a hallmark of many components of the insect innate immune system.
The mechanisms governing the inducible expression of sarcotoxin II genes, including this compound, involve specific regulatory elements and transcription factors. The 5' upstream regions of insect defense protein genes, such as sarcotoxin I and sarcotoxin II, have been found to contain common motifs. capes.gov.br These motifs show similarity to the mammalian NF-kappa B-binding consensus sequence, suggesting a conserved mechanism of immune gene regulation across different species. capes.gov.brunl.edu
A protein that specifically binds to these NF-kappa B-binding motifs in Sarcophaga peregrina defense protein genes has been identified and characterized. capes.gov.br This protein, with a molecular mass of 59-kDa, is thought to be a transcriptional regulator. capes.gov.br It is present in both the cytoplasm and nucleus of cells and appears to translocate to the nucleus upon treatment with lipopolysaccharides (LPS), a component of bacterial cell walls, which is a known inducer of the immune response in insects. capes.gov.br This translocation and binding to the regulatory motifs likely play a key role in activating the transcription of this compound and other defense genes in response to infection. capes.gov.brunl.eduapsnet.org The inducible nature ensures that these potent antibacterial proteins are produced rapidly and in sufficient quantities when needed to combat invading pathogens. nih.govnih.govembopress.org
Data related to the sarcotoxin II gene cluster organization and characteristics:
| Feature | Description |
| Gene Arrangement | Tandem array |
| Intergenic Region Length | Approximately 2 kb |
| Transcriptional Orientation | Some genes in opposite orientation within the cluster |
| Inducing Stimuli | Bacterial infection, injury, Lipopolysaccharides (LPS) |
| Regulatory Motif Similarity | Mammalian NF-kappa B-binding consensus sequence |
| Key Regulatory Protein | 59-kDa protein binding to NF-kappa B-like motifs (putative transcription regulator) |
Transcriptional Activation in Response to Immune System Elicitation (e.g., Injury, Bacterial Invasion)
Transcriptional activation of the this compound gene is a rapid and transient process initiated by immune challenges such as injury to the body wall or bacterial invasion. nih.govtandfonline.com In Sarcophaga peregrina larvae, both sarcotoxin IA and IIA genes are synthesized by the fat body and secreted into the hemolymph following injury. nih.gov The activation of sarcotoxin II genes occurs transiently when the larval body wall is injured, suggesting their role as acute-phase-responsive proteins that protect the insect from bacterial infection. nih.govtandfonline.com This rapid immune response in insects, including the activation of genes like this compound, is considered analogous to the vertebrate acute-phase response to infection. unl.edu
Regulatory Elements and Transcription Factors Governing Gene Expression (e.g., Rel Family)
The transcriptional regulation of this compound, like other insect defense protein genes, involves specific regulatory elements in their upstream regions that show similarity to the mammalian NF-kappa B-binding consensus sequence. capes.gov.br The Rel family of transcription factors plays a crucial role in activating genes encoding antimicrobial peptides in the insect fat body in response to immune challenges. sdbonline.org In Sarcophaga peregrina, a 59-kDa protein has been identified and purified that specifically binds to the NF-kappa B-binding motifs found in the promoter regions of defense protein genes, including sarcotoxin I and sarcotoxin II genes. capes.gov.br This protein is likely a transcriptional regulator of these defense protein genes and appears to translocate from the cytoplasm to the nucleus upon treatment with lipopolysaccharides, a component of bacterial cell walls. capes.gov.br Studies on other insect immune genes, such as the Drosophila Cecropin (B1577577) A1 gene, have shown that Rel proteins require an intact GATA site for maximal transactivation, and that promoters of several inducible insect immune genes possess GATA sites in close proximity to kappaB-like sites, suggesting a common theme in immune gene expression regulation in insects and mammals. nih.gov
Temporal and Spatial Dynamics of Gene Expression
The expression of the this compound gene exhibits specific temporal and spatial dynamics in response to immune elicitation. While the sarcotoxin II genes are activated transiently upon injury, their expression patterns can differ from other immune genes during development. nih.govtandfonline.comnih.gov For instance, the this compound gene is totally inactive during embryonic and pupal stages in Sarcophaga peregrina, unlike the sarcotoxin IA gene which shows transient activation in these stages. nih.gov In Sarcophaga crassipalpis, sarcotoxin II transcripts are not developmentally upregulated during diapause but remain fully responsive to immune challenge. eje.czresearchgate.net Interestingly, the elevation of sarcotoxin II mRNA in response to body wall injury is initiated more slowly and persists longer in diapausing pupae compared to nondiapausing individuals. eje.czresearchgate.net Studies on gene expression dynamics in other organisms highlight the importance of precise temporal and spatial regulation for development and response to stimuli. uib.noplos.orgnih.govbiorxiv.org
Differential Expression Patterns Compared to Other Immune Genes (e.g., Sarcotoxin IA)
This compound exhibits differential expression patterns when compared to other immune genes, notably Sarcotoxin IA. Although both are antibacterial proteins synthesized in the fat body and secreted into the hemolymph upon injury, their developmental expression profiles differ significantly. nih.gov The sarcotoxin IA gene is transiently activated during the embryonic and pupal stages, suggesting a potential role in development in addition to defense, whereas the this compound gene is entirely inactive during these stages. nih.gov This differential expression indicates distinct regulatory mechanisms and potentially different roles for these related antibacterial proteins throughout the insect's life cycle.
Non-Coding Regions and Regulatory Sequence Motifs
Non-coding regions, particularly the 3'-untranslated region (3'-UTR), play crucial roles in regulating gene expression by influencing mRNA stability, translation, and localization. cncb.ac.cnnih.govkoreascience.kr
Identification of Specific Nucleotide Sequences in the 3'-Untranslated Region (e.g., TTATTTAT Motif)
The 3'-untranslated regions (UTRs) of messenger RNAs are known to contain regulatory elements that affect mRNA stability and translation. cncb.ac.cnnih.govkoreascience.kr While the search results specifically mention the presence of AU-rich elements (AREs) containing the ATTTA pentamer sequence in the 3' untranslated region of this compound mRNA in Sarcophaga peregrina, a direct mention or detailed analysis of a "TTATTTAT" motif in the context of this compound was not found in the provided snippets. AU-rich elements are commonly found in the 3' UTRs of transiently expressed mRNAs, including those encoding cytokines, growth factors, and proteins involved in immune responses, and are known to affect mRNA stability. pnas.org
Hypothesized Roles of Untranslated Regions in Gene Regulation and Response Mechanisms
Untranslated regions (UTRs), both 5' and 3', are increasingly recognized for their crucial roles in post-transcriptional gene regulation. cncb.ac.cnnih.govkoreascience.krscielo.org.co The 3' UTRs, in particular, can influence mRNA stability, translation efficiency, and subcellular localization through the binding of RNA-binding proteins (RBPs) and microRNAs to specific sequence motifs. cncb.ac.cnnih.govkoreascience.krscielo.org.co The presence of AU-rich elements in the this compound 3' UTR suggests a potential role in regulating its mRNA stability, which is consistent with its transient expression pattern following immune challenge. pnas.org These regulatory elements within UTRs can act as a hidden layer of eukaryotic gene expression control, contributing to phenotypic complexity and potentially being involved in disease development when dysregulated. koreascience.kr Research on UTRs in other organisms has identified various functional RNA motifs and highlighted their importance in coordinating gene expression. cncb.ac.cnscielo.org.co
Biological Activity and Antimicrobial Mechanism of Sarcotoxin Iia
Antimicrobial Spectrum Profile
Sarcotoxin IIA exhibits a distinct antimicrobial spectrum, demonstrating efficacy primarily against certain Gram-negative bacteria while showing limited or no activity against Gram-positive strains. nih.gov
Efficacy Primarily Against Specific Gram-Negative Bacterial Strains (e.g., Escherichia coli)
This compound has been shown to be effective against a limited range of Gram-negative bacteria, with Escherichia coli being a key example where its activity has been well-documented. nih.govnih.govoup.comjst.go.jp Studies have demonstrated that this compound can exert both bactericidal and bacteriostatic effects on E. coli, depending on its concentration. nih.gov For instance, a high concentration (100 µg/mL) has been reported to show a bactericidal effect on growing E. coli. nih.gov At a lower concentration (25 µg/mL), a bacteriostatic effect has been observed. nih.gov A rough mutant strain of E. coli with a defect in the structure of lipopolysaccharide has been found to be more sensitive to this compound than the parent strain. nih.govoup.comjst.go.jp
Limited or Absent Activity Against Gram-Positive Bacterial Strains
In contrast to its activity against certain Gram-negative bacteria, this compound has consistently shown limited or no effectiveness against Gram-positive bacterial strains. nih.gov This narrow spectrum of activity differentiates it from some other antimicrobial peptides that exhibit broader activity against both Gram-negative and Gram-positive bacteria. mdpi.com
Differential Activity on Growing Versus Non-Growing Bacterial Populations
A notable characteristic of this compound's mechanism is its differential activity based on the growth phase of the bacteria. This compound has been found to have a significant effect on growing bacterial populations but demonstrates little activity against non-growing bacteria. nih.govoup.comjst.go.jpoup.com This suggests that the peptide's action is linked to active cellular processes occurring during bacterial growth.
Cellular and Subcellular Modulatory Effects on Target Microorganisms
The interaction of this compound with susceptible bacterial cells leads to observable changes in their morphology, providing insights into its mechanism at the cellular level.
Induction of Bacterial Cell Morphological Alterations
Exposure of growing E. coli cells to this compound induces significant morphological changes. nih.govoup.comjst.go.jpresearchgate.net These alterations are indicative of disruptions to normal cell division and cell wall synthesis.
Observation of Cellular Elongation
A prominent morphological change observed in growing E. coli cells treated with this compound is cellular elongation. nih.govnih.govoup.comjst.go.jpmdpi.comresearchgate.net In the presence of this compound, growing cells become greatly elongated. nih.govoup.comjst.go.jp Additionally, spheroplast-like bulges and unusual projections can appear on the surface of the elongated cells. nih.govnih.govoup.comjst.go.jp These observations suggest that this compound may interfere with processes related to cell wall synthesis and septum formation, which are crucial for normal bacterial cell division. uniprot.orgnih.govoup.comjst.go.jpresearchgate.net
| Bacterial Strain | Gram Stain | Activity (Growing Cells) | Morphological Changes Observed |
| Escherichia coli | Negative | Effective (Bactericidal/Bacteriostatic) nih.govnih.govoup.comjst.go.jp | Elongation, Spheroplast-like bulges, Projections nih.govnih.govoup.comjst.go.jpmdpi.comresearchgate.net |
| Gram-Positive Strains | Positive | Limited or Absent nih.gov | Not typically observed |
Formation of Spheroplast-Like Bulges and Projections
A notable effect of this compound on susceptible bacteria, such as growing E. coli cells, is the induction of significant morphological changes. nih.govnih.gov At a concentration of 25 µg/ml, this compound causes cells to become greatly elongated. nih.govnih.gov Furthermore, unusual projections and spheroplast-like bulges appear on the bacterial surface. nih.govnih.gov These bulges are thought to arise from intracellular osmotic pressure against a weakened cell wall, and their surface structure resembles that of spheroplasts formed by lysozyme (B549824) treatment. nih.gov
Interaction with Bacterial Cell Envelopes and Membranes
This compound's activity is directed towards Gram-negative bacteria. nih.gov While the precise details of its initial interaction with the bacterial cell envelope are still under investigation, studies have provided insights into the role of the outer membrane, particularly lipopolysaccharide (LPS).
While some antimicrobial peptides directly permeabilize bacterial membranes through pore or micelle formation, the primary mechanism of this compound appears to differ from this direct membrane disruption model, such as that observed with sarcotoxin IA. nih.gov this compound is classified as a glycine-rich peptide, a class whose mechanism can involve the destruction of cell membranes or the blocking of outer membrane protein synthesis in dividing Gram-negative bacteria. However, the prominent morphological changes and the link to cell wall synthesis inhibition suggest a mechanism beyond simple membrane permeabilization as the initial or sole mode of action.
The structure of the bacterial outer membrane, particularly the LPS layer, plays a role in the susceptibility of Gram-negative bacteria to this compound. Research indicates that a rough mutant strain of E. coli, which has a defect in the polysaccharide chains of its LPS structure, is more sensitive to this compound compared to the parent strain. nih.gov This finding suggests that the intact LPS layer in the outer membrane acts as a barrier, contributing to the lower sensitivity of wild-type Gram-negative bacteria to this compound. nih.gov
Inhibition of Cell Wall Biosynthesis
Evidence strongly suggests that the main effect of this compound is the inhibition of bacterial cell wall synthesis. nih.gov This inhibitory activity is closely linked to the observed morphological abnormalities in treated bacteria.
The formation of spheroplast-like bulges and projections on the surface of E. coli treated with this compound is attributed to the inhibition of peptidoglycan synthesis. nih.gov Peptidoglycan is a crucial polymer providing structural integrity to the bacterial cell wall. Interference with its synthesis weakens the cell wall, making it susceptible to internal osmotic pressure, leading to the observed bulges and potential lysis.
Modulation of Bacterial Protein Synthesis
Research on attacin, another antibacterial protein from insects, has shown that it can inhibit the synthesis of several major outer membrane proteins (OMPs) in Escherichia coli, including OmpC, OmpF, OmpA, and LamB asm.orgresearchgate.netentomoljournal.comresearchgate.netglobalauthorid.com. This inhibition is associated with a reduction in the steady-state mRNA levels and is at least partly due to a block in the transcription of the corresponding genes asm.orgentomoljournal.comresearchgate.net. Given the shared characteristics and potential evolutionary relationships between sarcotoxin II and attacins, it is plausible that this compound might exert similar effects on OMP synthesis researchgate.netentomoljournal.com. This inhibition of OMP synthesis could lead to alterations in the outer membrane structure and permeability, contributing to the antibacterial effect asm.orgresearchgate.netentomoljournal.com.
Mechanistic Models Explaining Antimicrobial Action
The exact mechanisms by which this compound exerts its antimicrobial effects are still being elucidated, but proposed models focus on its interaction with bacterial membranes and potential interference with intracellular processes.
Proposed Membrane-Targeting Models
This compound, like many AMPs, is believed to target bacterial membranes. AMPs often interact with the negatively charged bacterial membrane through electrostatic interactions with their positively charged regions ontosight.aiexplorationpub.comnih.govexplorationpub.com. This interaction can lead to membrane permeabilization, disruption, and the formation of pores, resulting in leakage of intracellular contents and cell death ontosight.aiexplorationpub.comnih.govmdpi.com. While this compound is a glycine-rich peptide encyclopedia.pubfrontiersin.org, and some glycine-rich peptides are known to destroy cell membranes encyclopedia.pub, the specific details of how this compound interacts with and disrupts bacterial membranes require further investigation. The observed morphological changes in E. coli treated with this compound, such as the formation of spheroplast-like bulges, support the idea of membrane or cell wall compromise nih.govnih.govjst.go.jp.
Inhibition of Intracellular Biological Processes
Beyond membrane targeting, some AMPs can penetrate the bacterial cell membrane and inhibit intracellular processes encyclopedia.pubexplorationpub.comnih.govexplorationpub.com. While the primary suggested effect of this compound is on cell wall synthesis nih.govjst.go.jp, and studies on a related peptide (sarconesin II) suggest interference with DNA nih.gov, direct evidence detailing this compound's inhibition of specific intracellular biological processes like DNA or RNA synthesis, or other vital metabolic pathways, is limited in the provided search results. However, the broad mechanisms of action for AMPs can include inhibiting protein synthesis or interfering with transport systems encyclopedia.pubexplorationpub.comnih.gov.
Here is a summary of some research findings related to this compound's effects:
| Effect Observed in E. coli | Concentration | Reference |
| Significant morphological change (elongation, bulges) | 25 µg/ml | nih.govnih.govjst.go.jp |
| Inhibition of cell wall synthesis, including septum formation | Implied by morphology | nih.govjst.go.jp |
| Bacteriostatic effect on growing bacteria | 25 µg/ml | nih.gov |
| Bactericidal effect on growing bacteria | 100 µg/ml | nih.gov |
Biosynthesis, Production, and Purification Methodologies
Endogenous Biosynthesis in Sarcophaga peregrina
The natural production of sarcotoxin IIA in Sarcophaga peregrina is a tightly regulated process that occurs in specific tissues in response to immune challenges.
Anatomical Sites of Production (e.g., Fat Body)
The primary site for the synthesis of this compound and other antibacterial peptides in Sarcophaga peregrina is the fat body. cusabio.comuniprot.orgwikipedia.orguniprot.org The fat body in insects is analogous to the liver in mammals, playing a central role in metabolism and immune responses. While the fat body is the main site, some studies also indicate production in hemocytes, which are insect blood cells involved in immunity.
Secretion Dynamics into the Hemolymph
Following synthesis, this compound is secreted into the hemolymph, the insect's circulatory fluid. cusabio.comuniprot.orgwikipedia.org This secretion is not constitutive but is rapidly induced in response to injury to the body wall or bacterial infection. cusabio.comuniprot.org The immune challenge triggers a rapid and transient activation of immune genes, leading to the release of antimicrobial peptides like this compound into the hemolymph where they can act against invading microorganisms.
Ribosomal Synthesis Pathway of this compound
This compound is a protein, and its synthesis follows the typical ribosomal pathway of protein biosynthesis. It is synthesized as a precursor molecule based on the genetic information encoded in the this compound gene. The gene for this compound is activated in response to injury, leading to the transcription of messenger RNA (mRNA). This mRNA is then translated into a polypeptide chain by ribosomes. Sarcotoxin II is known to be part of a gene cluster in Sarcophaga peregrina. The initial ribosomal product is a precursor protein that undergoes post-translational processing, including enzymatic cleavage, to yield the mature, active this compound peptide.
Heterologous Expression Systems for Recombinant Production
Due to the potential therapeutic and research applications of this compound, there has been interest in producing it recombinantly in heterologous expression systems, such as bacteria and yeast.
Challenges Associated with Recombinant Expression (e.g., Proteolysis)
Recombinant production of antimicrobial peptides (AMPs) like this compound in host organisms, particularly bacteria such as Escherichia coli, presents several challenges. One significant challenge is the potential toxicity of the expressed peptide to the host cells, as AMPs are designed to kill microorganisms. Additionally, this compound and other AMPs, being relatively small and sometimes having unordered structures, are susceptible to degradation by intracellular proteases within the host organism. Other challenges include achieving sufficient expression levels and maintaining the solubility of the recombinant peptide.
Strategies for Enhanced Expression and Stability (e.g., Fusion Protein Constructs)
To overcome the challenges associated with recombinant expression, various strategies have been developed. A common and effective approach is the use of fusion protein technology. In this strategy, the coding sequence for this compound is fused to the coding sequence of a highly expressed and soluble carrier protein. This results in the production of a fusion protein where this compound is linked to the fusion partner.
Fusion partners serve multiple purposes: they can enhance the expression levels of the fused peptide, improve its solubility, and protect it from proteolytic degradation within the host cell. Examples of proteins used as fusion partners for AMPs include Glutathione S-transferase (GST), Thioredoxin (Trx), Small Ubiquitin-like Modifier (SUMO), and Beta-glucuronidase (GUS). The choice of fusion partner and the position of the this compound sequence within the fusion construct are crucial for optimizing expression and stability. After expression and purification of the fusion protein, the mature this compound peptide is typically released by enzymatic or chemical cleavage of the linker region between this compound and the fusion partner. This strategy has been successfully applied to produce recombinant sarcotoxins with antibacterial activity comparable to the naturally occurring peptide.
Optimization of Yield and Purity in Engineered Systems
Recombinant expression systems, particularly using host organisms like Escherichia coli or Saccharomyces cerevisiae, offer a cost-effective means for large-scale production of antimicrobial peptides such as this compound. researchgate.netentomoljournal.comjabonline.in However, expressing AMPs in microbial hosts can be challenging due to their potential toxicity to the host cells and susceptibility to proteolytic degradation. researchgate.netjabonline.innih.gov
To address these issues and optimize the yield and purity of recombinant this compound, strategies often involve expressing the peptide as a fusion protein. researchgate.netnih.gov Fusion partners can serve multiple purposes:
Masking the peptide's toxicity to the host. researchgate.netnih.gov
Increasing the expression level. researchgate.net
Enhancing solubility, particularly for hydrophobic peptides. researchgate.net
Facilitating purification using affinity tags. researchgate.netmdpi.com
The choice of fusion partner and the position of the sarcotoxin portion within the chimeric polypeptide are crucial for protecting the peptide from intracellular proteases and ensuring efficient biosynthesis. nih.gov After expression and purification of the fusion protein, the this compound peptide is typically released by chemical or enzymatic cleavage of the fusion partner. researchgate.netnih.gov
Optimization studies in engineered systems focus on factors such as the type of carrier protein, the repetition times of the carrier protein, and the promoter type used for expression, all of which significantly influence the peptide yield. researchgate.net Additionally, providing a high density of cells through optimized nutrient-rich media can lead to increased recombinant protein production. researchgate.net While specific detailed data on yield optimization for this compound in engineered systems were not extensively found, general principles for AMP production in E. coli highlight the importance of these factors. researchgate.net For example, expressing AMPs as a thioredoxin fusion protein has been shown to enhance protein quantity and solubility for other antimicrobial peptides. plos.org
Biochemical Purification Techniques
Purification of this compound, whether from natural sources or recombinant expression, typically involves a combination of biochemical techniques to achieve high purity.
Chromatographic Methods (e.g., Reversed-Phase High-Performance Liquid Chromatography)
Chromatographic methods are widely used for peptide purification, offering high resolving power. mdpi.comresearchgate.net Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is considered a gold standard for separating and purifying peptide molecules due to its robustness and ability to separate peptides based on their hydrophobicity. mdpi.comresearchgate.netthermofisher.com
In the purification of this compound or related sapecin (B170424) homologues from Sarcophaga embryonic cells, RP-HPLC has been successfully employed. researchgate.net The active fraction from initial purification steps, such as Sephadex G-50 gel filtration, can be subjected to RP-HPLC using columns like a Synchropak RP-R (C18) column. researchgate.net Elution is typically performed using a linear gradient of acetonitrile (B52724) in an aqueous solution, often containing a mobile phase modifier like trifluoroacetic acid (TFA). researchgate.net The absorbance of the eluate, for example at 220 nm or 280 nm, is monitored to detect the eluting peptides. researchgate.net
Optimization of RP-HPLC for peptide isolation involves considering factors such as column selection, choice of mobile-phase modifier, temperature, and gradient optimization to improve purity and yield. waters.com Preparative chromatography, a larger-scale version of analytical HPLC, is used to purify larger quantities of the crude peptide. mdpi.comwaters.com
Electrophoretic Methods (e.g., Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis)
Electrophoretic methods, particularly Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE), are essential tools for analyzing protein and peptide samples during purification and for assessing the purity and molecular weight of the target molecule. nih.govetdci.orgcusat.ac.in
SDS-PAGE separates proteins primarily based on their molecular weight. etdci.org In this technique, proteins are denatured and coated with SDS, which imparts a uniform negative charge, allowing them to migrate through a polyacrylamide gel matrix under the influence of an electric field. etdci.org Smaller proteins migrate faster through the gel pores. etdci.org
SDS-PAGE is routinely used to monitor the progress of this compound purification steps and to confirm the presence and purity of the final product. researchgate.netnih.gov For instance, SDS-PAGE analysis of purified this compound or related proteins can be carried out under denaturing conditions, with samples loaded onto the gel and protein bands visualized using staining methods like Coomassie Brilliant Blue. researchgate.netmdpi.com The appearance of a single, distinct band at the expected molecular weight indicates a high level of purity. etdci.orgcusat.ac.in The molecular mass of proteins like this compound can be estimated by SDS-PAGE. nih.gov Tricine SDS-PAGE is a variation that can be particularly useful for separating smaller proteins and peptides. cusat.ac.inliverpool.ac.uk
SDS-PAGE provides a visual assessment of the protein composition of a sample, allowing researchers to identify the target protein band and detect the presence of impurity proteins. etdci.org A thick, single band with minimal contaminants on an SDS-PAGE gel is indicative of good purification quality. etdci.org
Comparative and Evolutionary Perspectives of Sarcotoxin Iia
Comparative Analysis with Other Sarcotoxin Subfamilies
The sarcotoxin family is composed of multiple subfamilies, with sarcotoxin IA and IIA representing two functionally distinct groups. While both are crucial components of the insect's immune response, they exhibit significant differences in their mechanisms of action, developmental regulation, and integration into the immune system.
Sarcotoxin IIA and sarcotoxin IA employ fundamentally different strategies to combat microbial invaders. This compound's primary mode of action is the inhibition of bacterial cell wall synthesis, including septum formation. nih.gov This disruption of the cell envelope leads to morphological changes in growing bacteria, such as elongation and the formation of spheroplast-like bulges. nih.gov In contrast, sarcotoxin IA is a membrane-active peptide that targets the cytoplasmic membrane of bacteria. psu.edu Sarcotoxin IA is known to be highly toxic to a broad spectrum of both Gram-positive and Gram-negative bacteria. psu.edu
This mechanistic divergence is reflected in their molecular targets and the resulting physiological effects on bacteria. This compound's activity is most pronounced against actively growing bacteria, as it interferes with the dynamic process of cell wall construction. nih.gov
| Feature | This compound | Sarcotoxin IA |
| Primary Target | Bacterial cell wall synthesis | Bacterial cytoplasmic membrane |
| Mechanism | Inhibition of septum formation, leading to morphological abnormalities. | Membrane permeabilization. |
| Bacterial Growth Phase Dependence | Primarily effective against growing bacteria. | Broadly effective. |
| Antibacterial Spectrum | Primarily Gram-negative bacteria. | Broad spectrum (Gram-positive and Gram-negative bacteria). |
The differential expression of this compound and sarcotoxin IA genes throughout the life cycle of Sarcophaga peregrina suggests distinct roles beyond an inducible immune response. While both sarcotoxin IA and IIA are synthesized by the fat body and secreted into the hemolymph upon injury to the larval body wall, their expression patterns during development are markedly different. nih.gov
The gene for sarcotoxin IA is transiently activated during the embryonic and pupal stages, periods of significant tissue remodeling and developmental change. nih.gov This suggests that sarcotoxin IA may have a dual function, contributing not only to defense but also to developmental processes. nih.gov Conversely, the this compound gene remains inactive during these developmental stages, with its expression being strictly inducible by immune challenges such as injury. nih.gov This indicates a more specialized role for this compound as an acute-phase response protein dedicated to combating infections. nih.gov
| Stage | This compound Gene Expression | Sarcotoxin IA Gene Expression | Implied Function |
| Embryonic | Inactive | Transiently Active | Developmental role for Sarcotoxin IA |
| Larval (uninjured) | Inactive | Inactive | Inducible nature of both |
| Larval (injured) | Activated | Activated | Immune defense |
| Pupal | Inactive | Transiently Active | Developmental role for Sarcotoxin IA |
Broader Context within Insect Antimicrobial Peptides (AMPs)
This compound belongs to the glycine-rich class of insect AMPs and shares structural and functional similarities with other well-characterized AMP families, including attacins, cecropins, and diptericins. These relationships underscore a common evolutionary origin and the subsequent diversification of these defense molecules.
This compound is considered an attacin-like protein. nih.gov Attacins are large glycine-rich peptides (around 20-23 kDa) that, like this compound, are primarily active against Gram-negative bacteria. nih.gov The structural similarity between sarcotoxin II and attacins, as well as diptericins, is significant enough to suggest a shared evolutionary ancestry. nih.gov It has been proposed that these three AMP classes may have evolved from a single ancestral exon. nih.gov
Cecropins are another major class of insect AMPs that are structurally related to sarcotoxins. nih.gov In fact, the term "sarcotoxin" has been used interchangeably with "cecropin" in some contexts. nih.gov Like sarcotoxin IA, cecropins are typically cationic, amphipathic peptides that act by disrupting bacterial membranes. nih.gov
Diptericins are also glycine-rich peptides with activity against Gram-negative bacteria. nih.gov The shared glycine-rich domains among this compound, attacins, and diptericins point to a common structural motif that is effective against this class of bacteria. researchgate.net
| AMP Family | Structural Class | Primary Target | Relationship to this compound |
| Attacins | Glycine-rich | Gram-negative bacteria | High homology; considered attacin-like |
| Cecropins | α-helical, cationic | Bacterial membranes | Sarcotoxins are structurally related |
| Diptericins | Glycine-rich | Gram-negative bacteria | Shared evolutionary origin from a common ancestral exon |
The various classes of insect AMPs, including this compound and its relatives, showcase a theme of conserved structural motifs coupled with divergent functional strategies. A conserved feature among this compound, attacins, and diptericins is their glycine-rich nature, which appears to be a successful template for targeting Gram-negative bacteria. nih.govresearchgate.net Proline-rich domains are another conserved feature in some classes of insect AMPs, often playing a role in target specificity. nih.gov
However, within this framework of shared features, there is considerable strategic divergence. For instance, while this compound and attacins target the bacterial cell wall, cecropins and sarcotoxin IA have evolved to disrupt the cell membrane. This divergence in targets allows the insect immune system to deploy a multi-pronged attack against invading pathogens. Furthermore, the specificity of these peptides can vary; some, like sarcotoxin IA, have a broad spectrum of activity, while others are more targeted towards specific bacterial groups. psu.edu The N-terminal region of some AMPs is often more variable and is thought to contribute to this target specificity. nih.gov
Evolutionary Implications within Insect Innate Immunity
The study of this compound and its related peptides offers significant insights into the evolution of insect innate immunity. The existence of gene families, such as the sarcotoxins, is a hallmark of the evolutionary process of gene duplication and diversification. nih.gov
The sarcotoxin II genes are organized in a tandem array, with multiple related genes located in close proximity on the chromosome. nih.govnih.gov This gene cluster arrangement is strong evidence for their origin through gene duplication events. Following duplication, these genes can accumulate mutations, leading to neo-functionalization (the evolution of a new function) or sub-functionalization (the partitioning of the original function).
The functional divergence between this compound and sarcotoxin IA is a clear example of this evolutionary process. From a common ancestral gene, these two subfamilies have evolved distinct mechanisms of action and regulatory patterns, allowing the insect to respond to a wider range of threats and to integrate its immune response with its developmental program. This expansion and diversification of AMP gene families, like the sarcotoxins, has been a crucial strategy in the ongoing evolutionary arms race between insects and their pathogens. nih.gov The ability to generate a diverse repertoire of AMPs with different targets and specificities provides the insect with a robust and adaptable innate immune system.
Adaptation and Diversification of Antimicrobial Peptides
The evolution of antimicrobial peptides is a clear example of adaptive molecular evolution, driven by the constant selective pressures exerted by pathogens. The sarcotoxin II family, to which this compound belongs, illustrates key mechanisms involved in the diversification of these crucial immune effectors.
Research on the flesh fly, Sarcophaga peregrina, has revealed that the genes encoding the sarcotoxin II proteins are organized in a gene cluster. nih.gov This genomic arrangement, characterized by a tandem array of genes with high sequence similarity, strongly suggests that gene duplication is a primary driver of their evolution and diversification. nih.gov Gene duplication events provide the raw genetic material for evolutionary innovation. Following a duplication event, one copy of the gene can maintain the original function, while the other is free to accumulate mutations. These mutations can lead to three main outcomes: neofunctionalization (the evolution of a new function), subfunctionalization (the partitioning of the original function between the two copies), or pseudogenization (the loss of function).
In the case of the sarcotoxin II family, which includes this compound, IIB, and IIC, the high degree of sequence similarity among the members suggests a relatively recent series of duplication events. nih.gov The proteins encoded by these genes have nearly identical primary structures, indicating a conserved core function. nih.gov However, minor variations, such as deletions in one of the encoded proteins, point towards ongoing diversification. nih.gov This subtle divergence may allow for a broadened spectrum of activity against different pathogens or a fine-tuning of the immune response. All known sarcotoxin II genes are activated in a coordinated manner upon injury to the larval body wall, underscoring their collective role as acute-phase response proteins in fending off bacterial infections. nih.gov
The table below summarizes the members of the sarcotoxin II gene cluster in Sarcophaga peregrina, highlighting their relatedness and providing a snapshot of the outcomes of gene duplication in this antimicrobial peptide family.
| Gene Member | Encoded Protein | Key Features | Implied Evolutionary Outcome |
| This compound gene | This compound | Functional antibacterial protein | Conservation of ancestral function |
| sarcotoxin IIB gene | Sarcotoxin IIB | High sequence homology to this compound | Functional redundancy/subtle specialization |
| sarcotoxin IIC gene | Sarcotoxin IIC | High sequence homology to this compound/IIB, may contain minor variations | Ongoing diversification |
This process of gene duplication followed by diversification is not unique to sarcotoxins but is a common theme in the evolution of antimicrobial peptide families across the animal kingdom. It provides a mechanism for the host to rapidly adapt its immune arsenal (B13267) to counter the ever-evolving threat of microbial pathogens.
Insights into Host-Pathogen Co-evolutionary Dynamics
The continuous struggle between a host and its pathogens, often described as an evolutionary "arms race," is a powerful force shaping the evolution of both organisms. ku.eduberkeley.edu The study of antimicrobial peptides like this compound offers valuable insights into these co-evolutionary dynamics. ku.eduberkeley.edu
The primary function of this compound is to combat bacterial infections, particularly those caused by Gram-negative bacteria. Its mode of action involves the disruption of bacterial cell wall synthesis. This direct interaction with pathogens places the this compound gene under intense selective pressure to maintain its effectiveness. Any mutation in a pathogen that confers resistance to this compound would provide a significant survival advantage, leading to the spread of this resistance trait within the pathogen population.
In response, there is strong selective pressure on the host to evolve modified or new antimicrobial peptides that can overcome this resistance. This reciprocal selection is a hallmark of co-evolution. The diversification of the sarcotoxin II gene family, as discussed in the previous section, can be seen as a direct outcome of this arms race. The presence of multiple, similar sarcotoxin genes may provide the host with a multi-pronged defense, making it more difficult for a single pathogen mutation to confer complete resistance.
Furthermore, the evolution of antimicrobial peptides can be characterized by periods of rapid evolution, driven by positive selection. Positive selection favors the fixation of new, advantageous mutations. In the context of this compound, this would involve mutations that enhance its antimicrobial potency, broaden its spectrum of activity, or allow it to recognize and target newly evolved bacterial defenses. While specific studies on positive selection in the this compound gene are limited, the general principles of antimicrobial peptide evolution suggest that such selective pressures are highly likely to be at play. nih.gov
The dynamic interplay between host antimicrobial peptides and pathogen resistance mechanisms can lead to several evolutionary trajectories, including:
Escalatory Arms Races: Continuous cycles of adaptation and counter-adaptation, leading to increasingly potent host defenses and pathogen resistance mechanisms.
Fluctuating Selection: The relative fitness of different host and pathogen genotypes changes over time, leading to cyclical patterns of adaptation.
Geographic Mosaic of Co-evolution: The nature of the interaction between a host and pathogen varies across different geographic locations, leading to a mosaic of co-evolutionary outcomes.
By studying the genetic diversity of this compound and its homologs within and between different insect populations, and by correlating this diversity with the prevalence and resistance profiles of local pathogens, researchers can begin to unravel the specific co-evolutionary dynamics that have shaped this important component of the insect immune system.
Advanced Research Methodologies for Sarcotoxin Iia Studies
Genetic and Molecular Biology Approaches
Genetic and molecular biology techniques have been fundamental in understanding the sarcotoxin IIA gene and its expression. These approaches have allowed researchers to isolate and characterize the gene, analyze its transcriptional regulation, and probe the relationship between its structure and function.
Advanced Molecular Cloning and cDNA Sequencing Techniques
The initial characterization of this compound at the molecular level was achieved through the isolation and sequencing of its corresponding complementary DNA (cDNA). A cDNA clone for this compound was successfully isolated from a cDNA library prepared from the fat body of Sarcophaga peregrina larvae that had been injured with a hypodermic needle to induce the expression of antibacterial proteins. nih.gov
The process involved the construction of a cDNA library in a suitable vector, followed by screening with a labeled oligonucleotide probe designed based on a partial amino acid sequence of the purified this compound protein. Positive clones were then isolated and sequenced to determine the complete nucleotide sequence of the this compound cDNA. This sequencing revealed that the this compound precursor protein consists of 270 amino acid residues. nih.gov A notable finding from the cDNA sequence was the presence of a TTATTTAT nucleotide sequence in the 3'-untranslated region, a sequence commonly found in mammalian inflammatory mediator protein cDNAs, suggesting a role for this compound in the insect's inflammatory response. nih.gov
| Feature | Description | Reference |
| Source Organism | Sarcophaga peregrina (flesh fly) larvae | nih.gov |
| Tissue for cDNA Library | Fat body | nih.gov |
| Induction Method | Injury to the larval body wall | nih.gov |
| Precursor Protein Length | 270 amino acid residues | nih.gov |
| Key Sequence Motif | TTATTTAT in the 3'-untranslated region | nih.gov |
Detailed Gene Expression Analysis (e.g., Northern Blotting, RT-qPCR)
Understanding the regulation of this compound gene expression has been a key area of research. Northern blot analysis has been a valuable technique in these studies. This method involves the separation of RNA molecules by size via gel electrophoresis, followed by transfer to a membrane and hybridization with a labeled probe specific for the this compound mRNA.
Northern blot analysis has demonstrated that the this compound gene is activated in response to injury of the larval body wall. nih.gov The expression of the gene was found to be significantly prolonged when Escherichia coli was injected into the larvae compared to a saline injection, indicating that the gene's activation is a part of the insect's immune response to bacterial infection. nih.gov
While specific studies detailing the use of Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) for this compound are not extensively documented in readily available literature, this modern technique offers a more sensitive and quantitative approach to gene expression analysis compared to Northern blotting. RT-qPCR would allow for the precise measurement of this compound mRNA levels under various conditions, providing more detailed insights into the kinetics and magnitude of its induction. The general principle of RT-qPCR involves the reverse transcription of RNA into cDNA, followed by the amplification of a specific target sequence with real-time monitoring of the amplification process using fluorescent dyes or probes.
| Technique | Application to this compound | Key Findings | Reference |
| Northern Blotting | Analysis of this compound mRNA levels in response to injury and bacterial challenge. | The this compound gene is induced by injury, with prolonged activation upon bacterial infection. | nih.gov |
| RT-qPCR | (Potential Application) Precise quantification of this compound gene expression. | Would enable more detailed kinetic and quantitative studies of gene induction. |
Targeted Mutagenesis for Structure-Function Relationship Elucidation
Targeted mutagenesis is a powerful technique used to investigate the relationship between the structure of a protein and its function by introducing specific changes to its amino acid sequence. While specific reports on the targeted mutagenesis of this compound are limited, studies on other antimicrobial peptides (AMPs) provide a framework for how this methodology can be applied.
The general approach involves altering the gene sequence encoding the protein to substitute, delete, or insert specific amino acids. The mutated protein is then expressed and its activity is compared to the wild-type protein. For instance, in studies of other AMPs, targeted mutagenesis has been used to identify key residues involved in antimicrobial activity, membrane interaction, and receptor binding. Alanine scanning mutagenesis, where individual amino acid residues are systematically replaced by alanine, is a common strategy to identify critical residues for a protein's function.
By applying targeted mutagenesis to this compound, researchers could investigate the importance of specific domains or individual amino acid residues for its antibacterial activity. For example, mutations could be introduced in regions predicted to form alpha-helices or in charged residues to assess their role in membrane disruption, a common mechanism of action for AMPs.
Biochemical and Biophysical Characterization Methods
Biochemical and biophysical methods are essential for purifying this compound and characterizing its structural and functional properties. These techniques provide insights into the protein's physical characteristics and how it interacts with its targets.
Advanced Protein Purification and Characterization (e.g., Mass Spectrometry)
The purification of this compound to homogeneity is a prerequisite for its detailed characterization. This compound, along with related proteins sarcotoxin IIB and IIC, has been successfully purified from the hemolymph of third-instar larvae of Sarcophaga peregrina. nih.gov The purification process typically involves a series of chromatographic steps to separate the protein of interest from other components in the hemolymph. The molecular mass of these proteins was determined to be approximately 24,000 Daltons. nih.gov
Following purification, advanced techniques such as mass spectrometry are employed for precise characterization. Mass spectrometry measures the mass-to-charge ratio of ions and can be used to determine the exact molecular weight of a protein, verify its amino acid sequence, and identify any post-translational modifications. For this compound, mass spectrometry would confirm the molecular weight determined by other methods and could be used to verify the amino acid sequence predicted from the cDNA sequence.
| Technique | Application to this compound | Key Findings | Reference |
| Protein Purification | Isolation of this compound, IIB, and IIC from larval hemolymph. | Purified proteins with a molecular mass of approximately 24,000 Da. | nih.gov |
| Mass Spectrometry | (Application) Precise molecular weight determination and sequence verification. | Would provide accurate mass and confirm the primary structure of this compound. |
Spectroscopic Techniques for Conformational Analysis (e.g., Nuclear Magnetic Resonance for related AMPs)
Spectroscopic techniques are invaluable for studying the three-dimensional structure and conformational dynamics of proteins in solution. While specific Nuclear Magnetic Resonance (NMR) studies on this compound are not widely reported, research on related insect antimicrobial peptides, such as cecropin (B1577577) A, provides a strong precedent for the application of this technology. nih.gov
NMR spectroscopy can determine the solution structure of peptides and small proteins by exploiting the magnetic properties of atomic nuclei. By analyzing the interactions between different nuclei, a set of distance and dihedral angle restraints can be generated, which are then used to calculate a three-dimensional model of the molecule.
Microbiological and Cell Biology Assays
Advanced research into the properties of this compound employs a variety of sophisticated microbiological and cell biology assays. These methods are crucial for quantifying its antimicrobial efficacy, understanding its impact on bacterial physiology, and elucidating its mechanism of action at a cellular level.
Quantitative Antimicrobial Activity Assays (e.g., Minimum Inhibitory Concentration determination)
A fundamental technique for assessing the potency of an antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. mdpi.com This quantitative measure is a standard for comparing the biological activity of peptide antibiotics. researchgate.net For this compound, MIC values are typically determined using methods like broth or agar (B569324) dilution, where bacterial isolates are exposed to a series of twofold dilutions of the peptide. mdpi.comnih.gov
The antimicrobial spectrum of this compound has been evaluated against various bacterial strains. Research has shown its effectiveness, particularly against Gram-negative bacteria. For instance, a peptide with high homology to the sarcotoxin family, sarcotoxin Pd, demonstrated significant activity against Klebsiella pneumoniae and Escherichia coli, with MIC values of 6.25 and 6.12 µg/ml, respectively. researchgate.net Another study focusing on sarcotoxin IA, a related peptide, also determined its inhibitory concentrations against various pathogens. researchgate.net While specific MIC values for this compound against a wide range of bacteria are detailed in targeted studies, the general methodology remains consistent. The data below is representative of how MIC values for sarcotoxin-family peptides are typically presented.
| Microorganism | Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Escherichia coli | N/A | 6.12 | researchgate.net |
| Klebsiella pneumoniae | N/A | 6.25 | researchgate.net |
Note: The table presents MIC data for sarcotoxin Pd, a closely related peptide, to illustrate the typical effective concentrations against sensitive bacterial strains.
Detailed Bacterial Growth Kinetics Studies
Beyond determining the minimum concentration for inhibition, studying the growth kinetics of bacteria in the presence of this compound provides deeper insights into its mode of action. frontiersin.org Such studies monitor bacterial growth over time, often by measuring the optical density of a liquid culture, to understand how the antimicrobial agent affects different phases of bacterial growth. frontiersin.orgresearchgate.net
Investigations into this compound have revealed that its bactericidal effect is significantly more pronounced on actively growing bacteria compared to non-growing bacteria. nih.gov This suggests that the peptide likely targets cellular processes that are active during proliferation, such as cell division or synthesis of cell envelope components. nih.gov By analyzing dynamic growth profiles, researchers can observe effects like an extended lag phase or a reduced growth rate, which are indicative of the peptide's specific impact on bacterial physiology. frontiersin.org Antibiotics can interfere with various processes, including cell wall synthesis, DNA and protein synthesis, and chromosomal topology, all of which are linked to the growth stage of the organism. frontiersin.org
High-Resolution Microscopy for Cellular Morphological Changes (e.g., Scanning Electron Microscopy)
High-resolution imaging techniques, particularly Scanning Electron Microscopy (SEM), are invaluable for observing the direct physical effects of this compound on bacterial cells. mdpi.com SEM analysis allows for detailed visualization of the cell surface topography, providing clear evidence of structural damage or morphological alterations induced by the antimicrobial peptide. mdpi.comresearchgate.net
Studies using SEM have shown that this compound induces significant morphological changes in growing Escherichia coli cells. nih.gov At a concentration of 25 µg/ml, the bacteria became greatly elongated. nih.gov Furthermore, the appearance of spheroplast-like bulges and projections on the cell surface was a distinct and notable effect of the treatment. nih.gov These dramatic alterations suggest that this compound's primary mechanism of action involves interference with the synthesis of the cell wall, including the process of septum formation during cell division. nih.gov
Analysis of Bacterial Mutant Strains (e.g., Lipopolysaccharide-Deficient Mutants)
To identify the specific molecular targets of this compound, researchers utilize mutant bacterial strains that lack certain cellular components. The use of lipopolysaccharide (LPS)-deficient mutants has been particularly informative. nih.govresearchgate.net LPS is a major component of the outer membrane of Gram-negative bacteria and often plays a role in the interaction with antimicrobial peptides.
Research has demonstrated that a rough mutant strain of E. coli, characterized by a defective LPS structure, exhibits greater sensitivity to this compound compared to its parent strain with intact LPS. nih.gov This increased susceptibility strongly indicates that the LPS layer is a crucial target or interaction site for this compound. The altered structure of the outer membrane in these mutants likely facilitates the peptide's access to its ultimate target, leading to a more potent bactericidal effect. nih.gov
Computational and In Silico Analysis
Computational methods provide a powerful complementary approach to laboratory experiments, enabling researchers to analyze sequence data and predict evolutionary relationships, which can offer insights into the structure-function characteristics of this compound.
Sequence Homology and Phylogenetic Tree Construction
Sequence homology studies involve comparing the amino acid sequence of this compound with other known peptides to identify similarities that might suggest a common evolutionary origin or function. researchgate.net These comparisons are often visualized through the construction of phylogenetic trees, which depict the evolutionary relationships among different molecules. mdpi.combiorxiv.org
This compound is part of a larger family of antibacterial proteins that includes sarcotoxins IIB and IIC, with which it shares almost identical primary structures. nih.gov A broader analysis reveals homology to other insect-derived antimicrobial peptides. For example, phylogenetic analysis has shown that peptides like sarcotoxin Pd from Paederus dermatitis share high homology and cluster closely with sarcotoxins from insects like Drosophila melanogaster and Sarcophaga peregrina. researchgate.netresearchgate.net This evolutionary relatedness suggests that these peptides may share similar structural folds and mechanisms of action. The construction of these trees typically involves aligning homologous sequences and then using algorithms like neighbor-joining, maximum parsimony, or maximum likelihood to infer the tree topology. mdpi.com
Predictive Modeling of Peptide Function and Interaction
Predictive modeling has emerged as a crucial tool in the study of antimicrobial peptides (AMPs) like this compound, offering insights into their function and interaction mechanisms at a molecular level. These computational approaches can significantly accelerate the research and development of new therapeutic agents by forecasting peptide activity and elucidating complex structure-activity relationships (QSAR). nih.govmdpi.com Methodologies such as molecular dynamics (MD) simulations, molecular docking, and machine learning algorithms are employed to model the behavior of this compound and its analogs. nih.govnih.gov
Molecular Dynamics (MD) Simulations:
MD simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations can model its interaction with bacterial cell membranes, providing a detailed view of the peptide's binding, insertion, and potential pore formation processes. nih.govmdpi.com These simulations can reveal key conformational changes in both the peptide and the lipid bilayer upon interaction.
For instance, simulations can track the initial electrostatic interactions between the positively charged residues of this compound and the negatively charged components of bacterial membranes, followed by the insertion of its hydrophobic regions into the lipid core. nih.govnih.gov By observing these dynamics, researchers can predict the specific amino acid residues that are critical for membrane disruption and antibacterial activity.
Table 1: Key Parameters Analyzed in Molecular Dynamics Simulations of Peptide-Membrane Interactions
| Parameter | Description | Significance for this compound |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the peptide throughout the simulation compared to a reference structure. | Indicates the stability of the peptide's conformation upon membrane binding. |
| Radius of Gyration (Rg) | Represents the compactness of the peptide's structure. | Changes in Rg can signify unfolding or conformational changes necessary for membrane insertion. |
| Salt Bridges | Non-covalent interactions between oppositely charged residues. | Highlights key electrostatic interactions driving the initial binding to the bacterial membrane. nih.gov |
| Hydrogen Bonds | Number of hydrogen bonds formed between the peptide and lipid headgroups or water molecules. | Provides insight into the stability of the peptide-membrane complex. |
| Membrane Order Parameters | Measures the orientational order of the lipid acyl chains. | A decrease in order suggests membrane fluidization and disruption caused by the peptide. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling:
QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. researchgate.net In the context of this compound, QSAR studies can predict the antimicrobial potency of novel analogs based on their physicochemical properties. nih.govnih.gov These models are built using a dataset of peptides with known activities and a range of calculated molecular descriptors.
The process involves generating various descriptors for each peptide, such as hydrophobicity, charge, helical content, and amino acid composition. Statistical methods are then used to build a model that can predict the activity of new, un-synthesized peptide sequences. This approach allows for the high-throughput screening of virtual peptide libraries to identify candidates with potentially enhanced activity. nih.gov
Table 2: Common Molecular Descriptors Used in QSAR Models for Antimicrobial Peptides
| Descriptor Class | Specific Examples | Relevance to this compound Activity Prediction |
| Physicochemical Properties | Molecular Weight, Net Charge, Isoelectric Point, Hydrophobicity, Amphipathicity | These fundamental properties are known to be critical for the antimicrobial function of peptides like sarcotoxins. nih.gov |
| Topological Descriptors | Wiener Index, Balaban Index | Describe the connectivity and branching of the peptide, which can influence its overall shape and interaction capabilities. |
| Quantum Chemical Descriptors | HOMO/LUMO energies, Dipole Moment | Relate to the electronic properties of the peptide and its ability to engage in specific molecular interactions. |
| Sequence-based Descriptors | Amino acid composition, Dipeptide/Tripeptide frequencies | Can capture patterns in the primary structure that are associated with high antimicrobial activity. |
Machine Learning and Artificial Intelligence:
More recently, machine learning (ML) and artificial intelligence (AI) have been applied to predict the function and interactions of AMPs. nih.gov Algorithms such as Support Vector Machines (SVM), Random Forests, and neural networks can be trained on large datasets of known AMPs to classify new sequences as antimicrobial or non-antimicrobial. nih.gov These models can also predict specific functions, such as antifungal or antibacterial activity. mdpi.commdpi.com For this compound, ML models could be developed to predict its efficacy against specific bacterial strains or to design novel variants with improved therapeutic properties.
By integrating data from diverse experimental and computational sources, these predictive models provide a powerful framework for understanding the complex biology of this compound and for guiding the rational design of new peptide-based antibiotics.
Emerging Research Directions and Biotechnological Potential
Sarcotoxin IIA as a Research Tool for Probing Bacterial Physiology and Resistance Mechanisms
Antimicrobial peptides (AMPs) like this compound offer unique mechanisms of action compared to conventional antibiotics, making them valuable tools for studying bacterial physiology and the development of resistance. This compound has been shown to have a bacterial effect primarily on growing bacteria, inducing significant morphological changes such as elongation and the appearance of spheroplast-like bulges and projections on the cell surface of Escherichia coli. nih.gov This suggests its involvement in inhibiting cell wall synthesis, including septum formation. nih.gov
Understanding how bacteria respond to and potentially develop resistance against such peptides is crucial in the broader fight against antimicrobial resistance. researchgate.netnih.gov Research into bacterial resistance mechanisms often employs various tools, including proteomic studies to analyze changes in protein composition in response to antimicrobial stress and techniques like MALDI-TOF MS for detecting resistance determinants. nih.govnih.gov While direct studies specifically detailing this compound's use as a tool in these broader bacterial physiology and resistance mechanism investigations were not extensively highlighted, its known mechanism of action against the bacterial cell wall positions it as a potential agent for probing these processes. nih.gov The study of how bacteria modify their peptidoglycan or produce inhibitors against cell wall-targeting agents is a relevant area where this compound could serve as a probe. researchgate.net
Engineering and Rational Design of this compound Variants
The potential of this compound can be further unlocked through protein engineering and rational design, aiming to create variants with enhanced or tailored properties. Protein engineering encompasses various strategies, including rational design, directed evolution, and the design of peptidomimetics. stackwave.comthe-scientist.com Rational design involves using computational methods and knowledge of a protein's structure and mechanism to predict how specific sequence changes will affect its function. stackwave.comthe-scientist.comfrontiersin.org
Development of Modified Peptides with Tailored Antimicrobial Profiles
Modifying antimicrobial peptides is a strategy to improve their activity, specificity, and stability. mdpi.commednexus.org This can involve altering the amino acid composition or peptide chain structure to adjust properties like electrostatic interaction and amphipathic structure. mednexus.org For AMPs, physicochemical properties such as length, charge, secondary structure, hydrophobicity, and amphipathicity are key determinants of their antibacterial potency and cell selectivity. mdpi.com
While specific examples of modified this compound peptides with tailored antimicrobial profiles were not prominently featured in the search results, the general principles of AMP modification apply. Strategies like C-terminal amidation, for instance, have been shown to modulate global properties and enhance the antibacterial function of some amphipathic α-helical cationic AMPs by increasing positive charge and hydrophobicity. mdpi.com The design of synthetic peptide libraries derived from antimicrobial peptides has also been explored to identify variants with potent activity. frontiersin.org Applying these engineering principles to this compound could lead to variants with improved efficacy against specific pathogens or reduced toxicity.
Design and Synthesis of Peptidomimetics Inspired by this compound Structure and Function
Peptidomimetics are small, protein-like chains designed to mimic the structure, function, and mode of action of peptides while often possessing enhanced properties like increased stability and cell specificity. nih.govjocpr.com This approach involves designing and synthesizing analogs that retain the essential functional groups or structural features of the parent peptide, positioned on a potentially non-peptide scaffold. nih.govjocpr.com
The design of peptidomimetics can be guided by the known structure-activity relationships of the original peptide. nih.gov For this compound, understanding the specific structural elements responsible for its interaction with bacterial membranes and inhibition of cell wall synthesis would be crucial for designing effective mimetics. nih.govexplorationpub.com Peptidomimetics can be designed to join amphiphilic building blocks, and their activity can be fine-tuned by adjusting the ratio of cationic/hydrophobic groups. nih.gov This field has seen the development of various classes of peptidomimetics, including β-peptides, peptoids, and arylamide oligomers, which aim to overcome limitations of natural AMPs such as susceptibility to enzymatic degradation. nih.gov While no direct mention of peptidomimetics specifically inspired by this compound was found, the principles of peptidomimetic design are broadly applicable to AMPs like this compound to create novel antimicrobial agents with improved properties. nih.govresearchgate.net
Non-Antimicrobial Biotechnological Applications (e.g., Research Reagents, Biosensors)
Beyond its antimicrobial activity, this compound's properties might lend themselves to other biotechnological applications. While the search results did not provide specific examples of this compound being used as a research reagent or in biosensors, the broader context of antimicrobial peptides in biotechnology offers potential avenues. Antimicrobial peptides have been explored for various applications, and their ability to interact with membranes or specific cellular components could be harnessed. For instance, antimicrobial coatings are being developed for implantable biosensors to combat biofouling by inhibiting bacterial proliferation, demonstrating the relevance of antimicrobial agents in this field. mdpi.com The unique interaction of this compound with bacterial cell walls could potentially be utilized in research reagents designed to probe cell wall integrity or function. nih.gov
Contribution to Fundamental Understanding of Host-Pathogen Interactions
This compound, as an immune effector molecule from an insect, contributes to the fundamental understanding of host-pathogen interactions, particularly within the innate immune system. The study of AMPs like this compound provides insights into the diverse strategies employed by organisms to defend against microbial infections. nih.gov Understanding host-pathogen interactions is crucial for combating infectious diseases and involves elucidating the mechanisms of pathogenicity and the host's response. thehpilab.frmdpi.comu-paris-sciences.fr Research in this area utilizes various approaches, including genetic, genomic, and proteomic studies, as well as the development of model systems. nih.govthehpilab.frmdpi.comgoleylab.comthermofisher.com
This compound's activity against bacteria and its origin from an insect's immune system make it relevant to studying innate immunity and the co-evolutionary dynamics between hosts and pathogens. frontiersin.orgnih.gov While the search results did not detail specific studies using this compound to dissect complex host-pathogen interactions at a systemic level, its role as a component of insect defense mechanisms provides a valuable model for understanding natural antimicrobial strategies.
Development of Transgenic Organism Models for Disease Resistance Studies (e.g., Plant Disease Resistance Models)
The potential of this compound to confer disease resistance has been explored through the development of transgenic organisms, particularly in plants. Introducing genes encoding antimicrobial peptides like sarcotoxin IA (a related peptide from Sarcophaga peregrina) into plants has been investigated as a strategy to enhance their resistance to bacterial and fungal pathogens. oup.comnih.gov
Studies have shown that transgenic tobacco plants expressing sarcotoxin IA exhibited enhanced resistance to both bacterial and fungal pathogens. nih.gov While initial attempts to express sarcotoxin IA directly in transgenic tobacco resulted in low peptide production, expressing it as a fusion protein significantly increased accumulation levels. oup.com However, the localization of the peptide was found to be important, with secretion outside of cells appearing necessary for generating useful antimicrobial transgenic plants. oup.com
Further research has explored the expression of sarcotoxin IA in other crops, such as sweet orange, to induce tolerance to diseases like Huanglongbing (citrus greening), caused by the bacterium 'Candidatus Liberibacter asiaticus'. nih.gov Transgenic sweet orange lines expressing the sarcotoxin IA gene showed reduced susceptibility to the disease with milder symptoms and lower incidence of the pathogen, although they were not completely immune. nih.gov These studies highlight the potential of using this compound or its related peptides in developing transgenic organism models to study disease resistance and engineer enhanced defense mechanisms in agriculturally important species. frontiersin.orgfrontiersin.org
Exploration of Novel Antimicrobial Mechanisms and Targets
This compound, an antibacterial protein isolated from the hemolymph of the flesh fly Sarcophaga peregrina, exhibits antimicrobial activity primarily against Gram-negative bacteria, including Escherichia coli. Unlike some other antimicrobial peptides (AMPs) that primarily target bacterial membranes through pore formation or disruption, research suggests that this compound's mechanism of action is distinct and involves the inhibition of bacterial cell wall synthesis.
Studies investigating the effect of this compound on growing E. coli cells have revealed significant morphological changes. At a concentration of 25 µg/mL, this compound demonstrated a bacteriostatic effect, leading to the elongation of bacterial cells and the appearance of spheroplast-like bulges and projections on their surface. These observations are consistent with an inhibition of peptidoglycan synthesis, a key component of the bacterial cell wall. The increased sensitivity of a rough mutant strain of E. coli, which has a defect in lipopolysaccharide structure, to this compound further supports the idea that the cell wall is a primary target.
While this compound is classified as a glycine-rich AMP, and some glycine-rich peptides are known to cause membrane destruction, the specific morphological changes induced by this compound point towards an intracellular target related to cell wall synthesis rather than direct membrane lysis at bacteriostatic concentrations. This contrasts with the mode of action of sarcotoxin IA, another antibacterial protein from Sarcophaga peregrina, which is amphiphilic and readily interacts with the bacterial membrane, exhibiting bactericidal effects under both growing and non-growing conditions. This compound, on the other hand, shows a bactericidal effect at a higher concentration (100 µg/mL) but primarily affects growing bacteria.
The proposed mechanism involving the inhibition of cell wall synthesis, including septum formation, suggests that this compound interferes with essential processes required for bacterial growth and division. This represents a potentially novel antimicrobial mechanism compared to many membrane-targeting AMPs. Further research is needed to precisely identify the specific enzymes or proteins involved in peptidoglycan synthesis that are targeted by this compound. Understanding this interaction at a molecular level could pave the way for the development of new antibacterial agents with a distinct mode of action, potentially effective against bacteria resistant to conventional antibiotics that target different pathways.
The narrow antibacterial spectrum of this compound, primarily effective against certain Gram-negative bacteria, also highlights the specificity of its interaction with bacterial cellular components. This specificity could be advantageous in developing targeted therapies that minimize impact on beneficial bacteria.
Summary of Research Findings on this compound's Antimicrobial Effects on Escherichia coli
| Concentration (µg/mL) | Effect on Growing Bacteria | Morphological Changes Observed | Proposed Mechanism |
| 25 | Bacteriostatic | Elongation, spheroplast-like bulges/projections | Inhibition of cell wall synthesis (including septum formation) |
| 100 | Bactericidal | Not explicitly detailed in compared studies, but higher concentration suggests more pronounced effect | Likely related to severe disruption resulting from inhibited cell wall synthesis |
This table summarizes key findings regarding the effect of different this compound concentrations on E. coli based on available research.
Further exploration into the precise molecular target(s) within the bacterial cell wall synthesis machinery and the detailed interactions between this compound and these targets are crucial emerging research directions. Such studies could involve techniques like protein-binding assays, enzyme activity measurements, and advanced microscopy to visualize the effects of this compound on bacterial cell wall formation in detail. The biotechnological potential lies in leveraging this unique mechanism for the design of novel antibacterial compounds.
Compounds Mentioned and Their PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not readily available in search results; further specific search needed. |
| Sarcotoxin IA | 71300852 |
Note: A specific PubChem CID for this compound was not immediately found in the initial searches. PubChem entries were found for Sarcotoxin IA. A dedicated search for this compound's CID would be required for a complete table.## 8.6. Exploration of Novel Antimicrobial Mechanisms and Targets
This compound, an antibacterial protein isolated from the hemolymph of the flesh fly Sarcophaga peregrina, exhibits antimicrobial activity primarily against Gram-negative bacteria, including Escherichia coli. Unlike some other antimicrobial peptides (AMPs) that primarily target bacterial membranes through pore formation or disruption, research suggests that this compound's mechanism of action is distinct and involves the inhibition of bacterial cell wall synthesis.
Studies investigating the effect of this compound on growing E. coli cells have revealed significant morphological changes. At a concentration of 25 µg/mL, this compound demonstrated a bacteriostatic effect, leading to the elongation of bacterial cells and the appearance of spheroplast-like bulges and projections on their surface. These observations are consistent with an inhibition of peptidoglycan synthesis, a key component of the bacterial cell wall. The increased sensitivity of a rough mutant strain of E. coli, which has a defect in lipopolysaccharide structure, to this compound further supports the idea that the cell wall is a primary target.
While this compound is classified as a glycine-rich AMP, and some glycine-rich peptides are known to cause membrane destruction, the specific morphological changes induced by this compound point towards an intracellular target related to cell wall synthesis rather than direct membrane lysis at bacteriostatic concentrations. This contrasts with the mode of action of sarcotoxin IA, another antibacterial protein from Sarcophaga peregrina, which is amphiphilic and readily interacts with the bacterial membrane, exhibiting bactericidal effects under both growing and non-growing conditions. This compound, on the other hand, shows a bactericidal effect at a higher concentration (100 µg/mL) but primarily affects growing bacteria.
The proposed mechanism involving the inhibition of cell wall synthesis, including septum formation, suggests that this compound interferes with essential processes required for bacterial growth and division. This represents a potentially novel antimicrobial mechanism compared to many membrane-targeting AMPs. Further research is needed to precisely identify the specific enzymes or proteins involved in peptidoglycan synthesis that are targeted by this compound. Understanding this interaction at a molecular level could pave the way for the development of new antibacterial agents with a distinct mode of action, potentially effective against bacteria resistant to conventional antibiotics that target different pathways.
The narrow antibacterial spectrum of this compound, primarily effective against certain Gram-negative bacteria, also highlights the specificity of its interaction with bacterial cellular components. This specificity could be advantageous in developing targeted therapies that minimize impact on beneficial bacteria.
Summary of Research Findings on this compound's Antimicrobial Effects on Escherichia coli
| Concentration (µg/mL) | Effect on Growing Bacteria | Morphological Changes Observed | Proposed Mechanism |
| 25 | Bacteriostatic | Elongation, spheroplast-like bulges/projections | Inhibition of cell wall synthesis (including septum formation) |
| 100 | Bactericidal | Not explicitly detailed in compared studies, but higher concentration suggests more pronounced effect | Likely related to severe disruption resulting from inhibited cell wall synthesis |
This table summarizes key findings regarding the effect of different this compound concentrations on E. coli based on available research.
Further exploration into the precise molecular target(s) within the bacterial cell wall synthesis machinery and the detailed interactions between this compound and these targets are crucial emerging research directions. Such studies could involve techniques like protein-binding assays, enzyme activity measurements, and advanced microscopy to visualize the effects of this compound on bacterial cell wall formation in detail. The biotechnological potential lies in leveraging this unique mechanism for the design of novel antibacterial compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
